3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with unique structural features It is distinguished by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further linked to a pyrrolidine ring and a chromen-2-one moiety

作用机制

Target of Action

The compound, 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one, is characterized by the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of this compound is likely influenced by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that many substituted pyrrolidine derivatives possess a wide range of bioactivities, such as antibiotic, antibacterial, antifungal, and cytotoxic effects . Therefore, it’s plausible that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by the cellular environment and the presence of specific proteins.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the preparation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitrile oxides and amidines. The trifluoromethylation of this ring is achieved using reagents like trifluoromethyl iodide under basic conditions.

Subsequent steps involve the construction of the pyrrolidine ring, which can be formed via azomethine ylide cycloaddition reactions. The final step is the coupling of the oxadiazole-pyrrolidine intermediate with the chromen-2-one moiety. This reaction is generally carried out under mild conditions, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial-scale synthesis of this compound would require optimization of each reaction step to ensure cost-effectiveness, scalability, and environmental sustainability. Continuous flow chemistry might be employed to enhance reaction efficiency and safety. In such settings, automation and precise control of reaction parameters are critical to achieving consistent product quality.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation, particularly at the chromen-2-one moiety, under the influence of strong oxidizing agents like potassium permanganate.

Reduction: The oxadiazole ring may be selectively reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl and pyrrolidine groups. Common reagents include halides and nucleophiles like amines and alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions, EDCI for coupling reactions.

Major Products Formed: The major products from these reactions vary based on the specific reactants and conditions used. For instance, oxidation might yield chromenone derivatives, while reduction could produce pyrrolidine-oxadiazole adducts with altered electronic properties.

科学研究应用

3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is of significant interest in various fields:

Chemistry: Its unique structure makes it a valuable compound for studying new reaction mechanisms and synthetic methodologies.

Biology: The compound exhibits bioactivity, potentially acting as an inhibitor for certain enzymes or receptors, making it a candidate for drug discovery and development.

Industry: It can be used as a precursor for the synthesis of more complex molecules, useful in agrochemicals, pharmaceuticals, and material sciences.

相似化合物的比较

Comparing this compound with others:

3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one vs. 3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)-2H-chromen-2-one: : The presence of the pyrrolidine ring in the former adds a new dimension to its reactivity and biological activity.

This compound vs. Chromen-2-one derivatives: : The addition of the trifluoromethyl-oxadiazole and pyrrolidine groups introduces unique pharmacokinetic and pharmacodynamic properties not present in simpler chromen-2-one derivatives.

生物活性

The compound 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

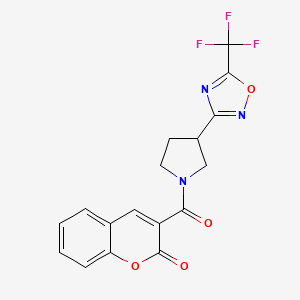

The compound can be structurally represented as follows:

This structure incorporates a chromenone moiety linked to a pyrrolidine and a trifluoromethyl-substituted oxadiazole , which are essential for its biological properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects on cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 | A-431 |

| Compound B | 1.98 | Jurkat |

| Compound C | < 0.5 | HT-29 |

Studies have shown that similar compounds with oxadiazole and chromene structures demonstrate IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The biological activity of the chromenone scaffold has also been linked to antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl can enhance these effects by increasing the compound's reactivity towards microbial targets.

Table 2: Antimicrobial Activity Data

| Compound Name | Minimum Inhibitory Concentration (MIC) | Microbial Strain |

|---|---|---|

| Compound D | 0.25 µg/mL | E. coli |

| Compound E | 0.5 µg/mL | S. aureus |

These findings suggest that modifications to the chromenone structure can lead to improved antimicrobial efficacy .

Anticonvulsant Activity

Similar compounds have shown promise in anticonvulsant activity, particularly those that incorporate pyrrolidine rings. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study:

A study involving a series of pyrrolidine derivatives demonstrated that certain substitutions led to enhanced anticonvulsant activity in animal models, suggesting a potential therapeutic application for seizures .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications impact biological activity:

- Trifluoromethyl Group: Increases lipophilicity and enhances bioavailability.

- Oxadiazole Moiety: Essential for anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.

- Pyrrolidine Ring: Contributes to the modulation of biological pathways, enhancing therapeutic profiles.

属性

IUPAC Name |

3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4/c18-17(19,20)16-21-13(22-27-16)10-5-6-23(8-10)14(24)11-7-9-3-1-2-4-12(9)26-15(11)25/h1-4,7,10H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOBDJMGYINGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。